3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone
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Overview
Description
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone, also known as ETI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and regulation. Additionally, this compound has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis, modulation of the immune response, and neuroprotection. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways, as discussed above.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone in lab experiments is that it has been extensively studied and its effects are well-documented. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Additionally, further study is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and signaling pathways. Finally, research is needed to determine the potential side effects of this compound and its safety for use in humans.
Synthesis Methods
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, including the reaction of 1-naphthaldehyde with ethyl isothiocyanate and imidazolidine-2-thione. This reaction results in the formation of this compound as a yellow crystalline solid.
Scientific Research Applications
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been studied for its potential applications in a variety of scientific fields, including cancer research, immunology, and neuroscience. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In immunology, this compound has been found to modulate the immune response by activating T cells and inhibiting the production of pro-inflammatory cytokines. In neuroscience, this compound has been found to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(5Z)-3-ethyl-5-(naphthalen-1-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-18-15(19)14(17-16(18)20)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,2H2,1H3,(H,17,20)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIRAJQCUBHERH-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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